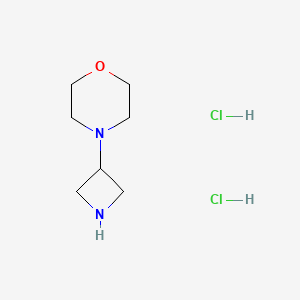

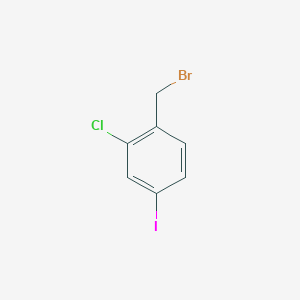

5-クロロ-2,6-ジフルオロピリミジン-4-アミン

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves regioselective displacement reactions, cyclization, and substitution reactions. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . Similarly, aza-Wittig reactions and subsequent treatments with amines or phenols are used to synthesize 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones . These methods could potentially be adapted for the synthesis of 5-Chloro-2,6-difluoropyrimidin-4-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined and found to crystallize in the monoclinic crystal system . Similarly, the structure of a 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivative was confirmed by X-ray analysis . These analyses provide valuable information on the molecular geometry and potential intermolecular interactions that could be expected for 5-Chloro-2,6-difluoropyrimidin-4-amine.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclization, and interaction with amines. For example, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones are transformed into amino derivatives by reaction with corresponding amines . Additionally, cyclization reactions are employed to synthesize compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . These reactions could be relevant for modifying the structure of 5-Chloro-2,6-difluoropyrimidin-4-amine or for understanding its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be inferred from their synthesis and molecular structure. For instance, the crystalline network of 5-bromo-2-chloro-6-methylpyrimidin-4-amine is stabilized by hydrogen bonds . The crystal structures of other pyrimidine derivatives provide insights into their stability and potential intermolecular interactions . These properties are crucial for understanding the behavior of 5-Chloro-2,6-difluoropyrimidin-4-amine in different environments and could influence its application in various fields, including pharmaceuticals.

科学的研究の応用

多機能ピリミジン系の合成

5-クロロ-2,6-ジフルオロピリミジン-4-アミン: は、様々な官能化ピリミジン系の合成のための主要な骨格として役立ちます 。この化合物は、特に窒素中心求核剤との反応において価値があり、生命科学産業で重要な、多様なピリミジン誘導体の生成を可能にします。

迅速なアナログ合成(RAS)

この化合物は、平行合成における用途のためのRAS技術で使用されます 。これは、新規医薬品や材料の開発に不可欠な、位置選択的な多置換ピリミジン誘導体の効率的な合成を可能にします。

医薬品化学

5-クロロ-2,6-ジフルオロピリミジン-4-アミンから誘導されたものを含む、ピリミジン誘導体は、医薬品化学において、薬剤の開発に使用されます 。これらの化合物は、多くの場合、様々な疾患を治療する医薬品の骨格を形成します。

求核置換反応

この化合物は、有機合成において基本的な求核置換反応を起こします 。構造中のフッ素原子は、置換のための特に反応性の高い部位であり、幅広い潜在的な反応生成物につながります。

フッ素化医薬品の開発

フッ素原子の存在は、5-クロロ-2,6-ジフルオロピリミジン-4-アミンを、フッ素化医薬品の合成における重要な前駆体としています 。フッ素原子は、化合物の生物活性を大幅に変更することができ、薬物設計における重要な要素となります。

農業化学

農業化学では、ピリミジン誘導体が、新しい殺虫剤や除草剤の開発における潜在的な用途について研究されています 。5-クロロ-2,6-ジフルオロピリミジン-4-アミンによって提供される構造的多様性は、特定の標的活性を持つ化合物の作成を可能にします。

材料科学

官能化ピリミジンは、材料科学における用途についても調査されています 。それらは、安定性と電子特性により、新規ポリマー、コーティング、電子材料の開発に使用できます。

化学研究と教育

最後に、5-クロロ-2,6-ジフルオロピリミジン-4-アミンは、化学研究と教育において、合成方法論と反応機構を実証するために使用されます 。これは、複雑な分子がより単純な構成要素からどのように構築できるかの実用的な例を提供します。

作用機序

Target of Action

It is known that pyrimidine derivatives are of great importance to the life-science industries , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

The compound 5-Chloro-2,6-difluoropyrimidin-4-amine is synthesized through nucleophilic aromatic substitution processes . The formation of this compound is influenced by the activating effect of ring nitrogen and the steric influences of the chlorine atom . .

生化学分析

Biochemical Properties

5-Chloro-2,6-difluoropyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the synthesis of other pyrimidine derivatives. It interacts with various enzymes and proteins, facilitating nucleophilic aromatic substitution reactions. For instance, it can react with primary and secondary amines in the presence of a base to form substituted pyrimidines . These interactions are crucial for the development of pharmaceuticals and other bioactive compounds.

Cellular Effects

The effects of 5-Chloro-2,6-difluoropyrimidin-4-amine on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . By altering kinase activity, 5-Chloro-2,6-difluoropyrimidin-4-amine can impact various cellular processes, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 5-Chloro-2,6-difluoropyrimidin-4-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 5-Chloro-2,6-difluoropyrimidin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2,6-difluoropyrimidin-4-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2,6-difluoropyrimidin-4-amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5-Chloro-2,6-difluoropyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. Studies have shown that there is a threshold dose above which the compound can cause significant toxicity, including liver and kidney damage . It is essential to determine the appropriate dosage range to minimize adverse effects while maximizing the compound’s therapeutic potential.

Metabolic Pathways

5-Chloro-2,6-difluoropyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can undergo metabolic transformations, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 5-Chloro-2,6-difluoropyrimidin-4-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and therapeutic potential. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy and safety.

Subcellular Localization

The subcellular localization of 5-Chloro-2,6-difluoropyrimidin-4-amine is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and other cellular processes. Understanding the subcellular localization of 5-Chloro-2,6-difluoropyrimidin-4-amine is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

5-chloro-2,6-difluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBPHXXXRLQRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623010 | |

| Record name | 5-Chloro-2,6-difluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27078-72-4 | |

| Record name | 5-Chloro-2,6-difluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)

![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)